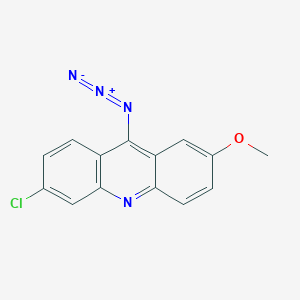
9-Azido-6-chloro-2-methoxyacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azido-6-chloro-2-methoxyacridine is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, molecular biology, and industrial processes. This compound is particularly notable for its unique structural features, which include an azido group, a chloro substituent, and a methoxy group attached to the acridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-azido-6-chloro-2-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, 6-chloro-2-methoxyacridine, undergoes nitration to introduce a nitro group at the 9-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Azidation: The amino group is converted to an azido group using sodium nitrite and sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-Azido-6-chloro-2-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium catalyst, solvents (ethanol, methanol).
Cycloaddition: Alkynes, copper(I) catalysts, solvents (toluene, acetonitrile).
Major Products
Substitution: Various substituted acridines depending on the nucleophile used.
Reduction: 9-Amino-6-chloro-2-methoxyacridine.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
9-Azido-6-chloro-2-methoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives and triazole compounds.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9-azido-6-chloro-2-methoxyacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription . Additionally, the azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Similar structure but with an amino group instead of an azido group.
6,9-Dichloro-2-methoxyacridine: Lacks the azido group and has an additional chloro substituent.
Uniqueness
9-Azido-6-chloro-2-methoxyacridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal labeling. This makes it particularly valuable in biological and medicinal research for tracking and imaging applications .
Propiedades
Número CAS |
21330-59-6 |
|---|---|
Fórmula molecular |
C14H9ClN4O |
Peso molecular |
284.70 g/mol |
Nombre IUPAC |
9-azido-6-chloro-2-methoxyacridine |
InChI |
InChI=1S/C14H9ClN4O/c1-20-9-3-5-12-11(7-9)14(18-19-16)10-4-2-8(15)6-13(10)17-12/h2-7H,1H3 |
Clave InChI |
QWBZKKSLNWXPQB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


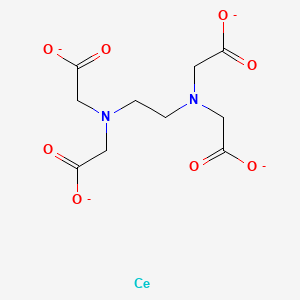


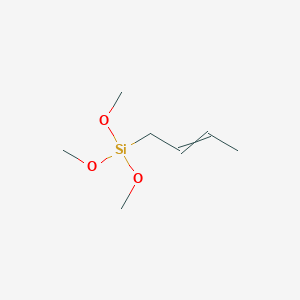
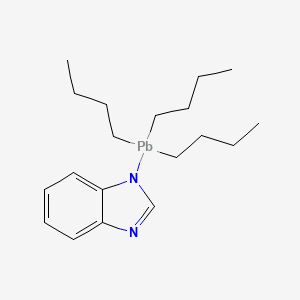


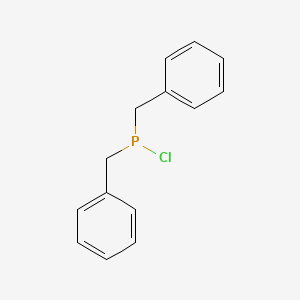
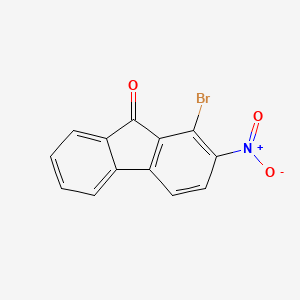
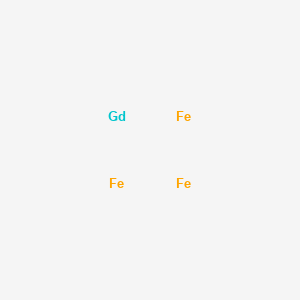

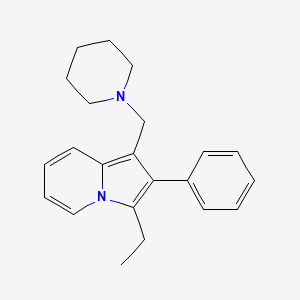
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
